molecular formula C26H19Br2N3O4 B387756 ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

Cat. No.: B387756
M. Wt: 597.3g/mol
InChI Key: OXGJYYYJEUQELR-UHFFFAOYSA-N
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Description

Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound with a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromobenzoyl groups enhances its ability to interact with hydrophobic pockets in proteins, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoylacetate: Shares the bromobenzoyl group but lacks the pyrazole core.

    1-Phenyl-3-(4-bromophenyl)-1H-pyrazole: Contains the pyrazole core and bromophenyl group but differs in the substitution pattern.

Uniqueness

Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromobenzoyl and pyrazole moieties enhances its versatility and potential for various applications .

Properties

Molecular Formula

C26H19Br2N3O4

Molecular Weight

597.3g/mol

IUPAC Name

ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C26H19Br2N3O4/c1-2-35-26(34)22-16-29-31(21-6-4-3-5-7-21)23(22)30(24(32)17-8-12-19(27)13-9-17)25(33)18-10-14-20(28)15-11-18/h3-16H,2H2,1H3

InChI Key

OXGJYYYJEUQELR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N(C(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N(C(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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